5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.:
Cat. No.: VC20434453
Molecular Formula: C17H13N3O4
Molecular Weight: 323.30 g/mol
* For research use only. Not for human or veterinary use.
![5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione -](/images/structure/VC20434453.png)
Specification
Molecular Formula | C17H13N3O4 |
---|---|
Molecular Weight | 323.30 g/mol |
IUPAC Name | 5-amino-2-(2,6-dioxopiperidin-3-yl)benzo[de]isoquinoline-1,3-dione |
Standard InChI | InChI=1S/C17H13N3O4/c18-9-6-8-2-1-3-10-14(8)11(7-9)17(24)20(16(10)23)12-4-5-13(21)19-15(12)22/h1-3,6-7,12H,4-5,18H2,(H,19,21,22) |
Standard InChI Key | AIQPKXWIKLCGGM-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
5-Amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (PubChem CID: 9816958) is a synthetic small molecule with the molecular formula C₁₃H₁₁N₃O₄ and a molecular weight of 273.24 g/mol . Its IUPAC name reflects its fused bicyclic benzo[de]isoquinoline core, substituted with an amino group at position 5 and a 2,6-dioxopiperidin-3-yl moiety at position 2 . The compound is a structural analog of thalidomide, distinguished by the replacement of the phthalimide ring with a benzo[de]isoquinoline scaffold and the addition of an amino group .
Stereochemical and Conformational Properties
The compound exhibits chirality due to the dioxopiperidinyl group. The (3R)-enantiomer (PubChem CID: 124389360) has been specifically studied for its CRBN-binding activity . X-ray crystallography of related analogs reveals that the dioxopiperidinyl group adopts a chair conformation, while the benzo[de]isoquinoline system maintains planarity, facilitating π-π stacking interactions with CRBN .
Table 1: Key Physicochemical Properties
Synthesis and Structural Modification
Synthetic Routes
The compound is synthesized via a two-step protocol:
-
Condensation Reaction: 3-Aminopiperidine-2,6-dione reacts with 5-amino-1,8-naphthalic anhydride in tetrahydrofuran (THF) under reflux with triethylamine as a base .
-
Cyclization: Intramolecular lactam formation occurs under acidic conditions, yielding the benzo[de]isoquinoline core .
Structural Analogs and Derivatives
Modifications at position 5 significantly alter CRBN-binding affinity:
-
5-Hydroxy derivative: Shows enhanced selectivity for SALL4 degradation over IKZF1/3 due to hydrogen bonding with CRBN .
-
5-Amino derivative: Exhibits improved metabolic stability compared to hydroxylated analogs, as the amino group resists glucuronidation .
Mechanism of Action and Biological Targets
CRBN-Dependent Substrate Recruitment
The compound acts as a molecular glue, binding to CRBN and inducing conformational changes that enable recruitment of neosubstrates for ubiquitination and proteasomal degradation . Key interactions include:
-
Hydrogen bonding: Between the dioxopiperidinyl carbonyl groups and CRBN residues His353 and Trp380 .
-
Van der Waals contacts: The benzo[de]isoquinoline core interacts with CRBN’s hydrophobic pocket .
Substrate Selectivity
The 5-amino group confers selectivity for C2H2 zinc-finger transcription factors:
-
SALL4: Degradation linked to teratogenicity in preclinical models (IC₅₀ = 50 nM) .
-
IKZF1/3: Lower affinity (IC₅₀ > 1 µM), reducing immunosuppressive risks .
Table 2: Degradation Profiles of Select Analogs
Compound | SALL4 IC₅₀ (nM) | IKZF1 IC₅₀ (nM) | CRBN Kd (µM) |
---|---|---|---|
5-Amino derivative | 50 | >1000 | 0.12 |
5-Hydroxy derivative | 25 | 800 | 0.09 |
Thalidomide | >10,000 | 100 | 0.35 |
Pharmacological Applications and Preclinical Data
Anticancer Activity
In multiple myeloma (MM) cell lines (MM1.S), the compound induces G1 cell cycle arrest (EC₅₀ = 15 nM) and apoptosis via IKZF1/3 degradation . Synergy with proteasome inhibitors (e.g., bortezomib) enhances efficacy 10-fold in xenograft models .
Teratogenicity Risk Mitigation
Unlike thalidomide, the 5-amino derivative shows reduced limb bud toxicity in zebrafish embryos (LD₅₀ = 5 µM vs. 0.1 µM for thalidomide), attributed to weaker SALL4 degradation .
Pharmacokinetics and Metabolism
Absorption and Distribution
-
Oral bioavailability: 38% in murine models (AUC₀–24h = 450 ng·h/mL at 10 mg/kg) .
-
Blood-brain barrier penetration: Limited (brain/plasma ratio = 0.05), minimizing neurotoxicity .
Metabolic Pathways
Primary routes include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume